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Abstract

The 2-oxopiperidine-4-carboxylic acid scaffold is a versatile heterocyclic motif of significant
interest in medicinal chemistry. Its rigid, cyclic structure, combined with the presence of both a
lactam and a carboxylic acid functional group, provides a unique conformational constraint and
multiple points for chemical derivatization. This bifunctionality makes it a valuable building block
for the synthesis of complex molecules with diverse and potent biological activities. This guide
provides a comprehensive overview of the synthesis, biological activities, structure-activity
relationships (SAR), and experimental evaluation of 2-oxopiperidine-4-carboxylic acid and its
derivatives. We will delve into their roles as modulators of key biological targets, including
bacterial DNA gyrase, HIV protease, nociceptin receptors, and peroxisome proliferator-
activated receptors (PPARS), offering field-proven insights and detailed methodologies for their
investigation.

The 2-Oxopiperidine-4-Carboxylic Acid Core: A
Privileged Scaffold

2-Oxopiperidine-4-carboxylic acid (CAS 24537-50-6) is a non-proteinogenic amino acid
analogue.[1] The lactam ring constrains the geometry of the molecule, while the carboxylic acid
moiety serves as a critical interaction point with biological targets, often mimicking natural
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amino acid residues, and enhances aqueous solubility.[2][3] Its derivatives are frequently
employed in pharmaceutical research as key intermediates in the synthesis of novel
therapeutic agents.[2]

The core structure can be synthesized through various routes, often starting from commercially
available materials like diethyl ethylmalonate or employing chiral synthesis strategies from a-
amino acids to yield enantiomerically pure products.[4][5] The versatility of the scaffold lies in
the ability to modify the carboxylic acid (e.g., forming amides or esters), the lactam nitrogen,
and the piperidine ring itself, leading to a wide chemical space for exploration.

Antimicrobial Activity: Targeting Bacterial DNA
Gyrase

A prominent application of the piperidine-4-carboxylic acid core is in the development of novel
antibacterial agents. Specifically, piperidine-4-carboxamides have emerged as a new class of
Novel Bacterial Topoisomerase Inhibitors (NBTIs) that target DNA gyrase.[6]

Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is a type Il topoisomerase essential for bacterial DNA replication, recombination,
and repair.[7] It introduces negative supercoils into DNA, a process vital for compacting the
bacterial chromosome and relieving torsional stress during replication. Piperidine-4-
carboxamides inhibit the supercoiling activity of DNA gyrase, leading to DNA damage and
ultimately bacterial cell death.[8] Genetic studies suggest these compounds bind to the GyrA
subunit, displaying a binding mode similar to other NBTIs like gepotidacin.[6]

Structure-Activity Relationship (SAR) and Lead
Optimization
Systematic modification of the piperidine-4-carboxamide scaffold has yielded potent inhibitors

against Mycobacterium abscessus, an intrinsically drug-resistant pathogen.[9]

e Hit Compound (MMV688844): The initial hit compound, identified from the Pathogen Box
library, demonstrated a Minimum Inhibitory Concentration (MIC) against M. abscessus.[9]
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o Lead Optimization: Substitution on the phenyl ring of the carboxamide was found to be
critical. Adding a trifluoromethyl (TFM) group at the 4-position of the phenyl moiety
(compound 844-TFM) resulted in a nearly 10-fold increase in whole-cell activity (MIC = 1.5
M) and enzymatic inhibition (ICso = 1.5 pM).[9] Moving the TFM group to the 3-position,
however, led to reduced potency, highlighting the importance of substituent placement for
optimal target engagement.[9]

itative Biological

M. abscessus MIC DNA Gyrase ICso

Compound R-group (Phenyl)

(HM)[9] (uM)[9]
844 4-Cl 12.5 > 50
844-TFM 4-CFs3 15 15
of 3-CFs 12,5 N/A

Experimental Protocol: DNA Gyrase Supercoiling
Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of relaxed plasmid
DNA to its supercoiled form by DNA gyrase. The different topological forms of the DNA are then
separated by agarose gel electrophoresis.

Workflow Diagram
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4 Reaction Preparation

Prepare Reaction Mix:
- Assay Bulffer
- Relaxed pBR322 DNA
- Water

Aliquot mix and add
test compound (or DMSO)
Add DNA Gyrase
to initiate reaction

Start Incubation

- J/

/Incubation & Terrnination\

Incubate at 37°C
for 30-60 min

Stop reaction with
Stop Buffer/Loading Dye
(contains SDS/EDTA)

Optional: Chloroform
extraction

)

Prepare for Gel

Ane%ysis
Load aqueous phase onto
a 1% agarose gel
Run electrophoresis
(e.g., 90V for 90 min)

,

Stain with Ethidium Bromide
and visualize under UV

Click to download full resolution via product page

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
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Step-by-Step Methodology:[3]

o Reaction Setup: On ice, prepare a master mix containing 5x Assay Buffer (e.g., 35 mM Tris-
HCI pH 7.5, 24 mM KCI, 4 mM MgClz, 1 mM ATP), relaxed plasmid DNA (e.g., pBR322, ~0.2
Kg per reaction), and nuclease-free water.

o Compound Addition: Aliquot the master mix into microfuge tubes. Add the test compound
dissolved in a suitable solvent (e.g., DMSO) to the desired final concentration. Include a
solvent-only control (negative control) and a known inhibitor like ciprofloxacin (positive
control).

o Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase
enzyme to each tube. The amount of enzyme should be just enough to fully supercoil the
DNA in the negative control.

 Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

o Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye (e.g., 5%
Sarkosyl, 0.125% bromophenol blue, 25% glycerol).

o Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5
pg/mL).

» Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA
bands under a UV transilluminator. Inhibitory activity is indicated by a decrease in the
supercoiled DNA band and an increase in the relaxed DNA band compared to the no-
inhibitor control.

Antiviral Activity: HIV-1 Protease Inhibition

Derivatives of the piperidine scaffold have been instrumental in the design of potent HIV-1
protease inhibitors (PIs). The piperidine moiety often serves as a P2-ligand, interacting with the
S2 subsite of the viral protease.[10]

Mechanism of Action: Blocking Viral Maturation
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HIV-1 protease is an aspartic protease that cleaves newly synthesized Gag and Gag-Pol
polyproteins into their functional protein components. This cleavage is a critical step in the viral
life cycle, enabling the maturation of infectious virions. Pls are competitive inhibitors that bind to
the active site of the protease, preventing polyprotein processing and resulting in the
production of immature, non-infectious viral particles.[11]

Structure-Activity Relationship (SAR) Insights

A series of Pls incorporating piperidine analogues as P2-ligands and a cyclopropyl group as
the P1'-ligand demonstrated potent enzymatic inhibition.[10]

» Stereochemistry is Key: Inhibitors with an (R)-configuration at the 3-position of the piperidine
ring were significantly more potent than their (S)-enantiomers. For example, compound 22a
((R)-piperidine-3-carboxamide) was over 100-fold more potent than its (S)-counterpart 23a.
[10]

o N-Substitution: Methylation of the piperidine nitrogen generally led to a decrease in activity,
suggesting that the NH group may be involved in a crucial hydrogen bonding interaction
within the S2 pocket of the protease.[10]

e P2'Ligand: A 4-methoxyphenylsulfonamide as the P2' ligand was found to be optimal for
activity in this series.[10]

Quantitative Biological Data
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HIV-1 Protease ICso

Compound P2-Ligand P2'-Ligand
(nM)[10]

4-
(R)-piperidine-3-
22a ) methoxyphenylsulfona  3.61
carboxamide "
mide

4-
(S)-piperidine-3-
23a ) methoxyphenylsulfona  >450
carboxamide "
mide

4-
(R)-N-Me-piperidine-
24a ) methoxyphenylsulfona  10.7
3-carboxamide ”
mide

Darunavir (Reference Drug) N/A 3.12

Experimental Protocol: FRET-Based HIV-1 Protease
Assay

This is a common high-throughput method to measure protease activity. It utilizes a synthetic
peptide substrate containing a fluorophore and a quencher pair. Cleavage of the peptide by the
protease separates the pair, resulting in an increase in fluorescence.

Step-by-Step Methodology:

» Reagent Preparation: Prepare assay buffer, a stock solution of the FRET peptide substrate,
and purified recombinant HIV-1 protease.

o Compound Plating: In a microplate (e.g., 384-well), serially dilute the test compounds to the
desired concentrations.

e Enzyme and Substrate Addition: Add the HIV-1 protease to the wells containing the
compounds and incubate for a short period to allow for inhibitor binding.

« Initiate Reaction: Add the FRET substrate to all wells to start the enzymatic reaction.
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o Fluorescence Reading: Immediately begin monitoring the increase in fluorescence over time
using a plate reader.

» Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.
Plot the velocity against the inhibitor concentration and fit the data to a suitable equation to
determine the ICso value.

Neuromodulatory and Analgesic Potential:
Nociceptin Receptor Ligands

The piperidine core is found in ligands targeting the Nociceptin/Orphanin FQ (N/OFQ) receptor
(NOP), a member of the opioid receptor family.[12] NOP receptor activation has complex
effects on pain, anxiety, and other CNS functions, making it an attractive target for novel
therapeutics.[13]

Signaling Pathway of the Nociceptin Receptor

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory
Gai/o proteins.[14]

e Ligand Binding: An agonist binds to the NOP receptor.

o G Protein Activation: The receptor activates the Gai/o protein, causing the dissociation of the
Ga and Gy subunits.

e Downstream Effects:

o Gai/o: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (CAMP)
levels.[14]

o Gy: Activates G protein-gated inwardly rectifying potassium (Kir) channels, causing
neuronal hyperpolarization, and inhibits voltage-gated calcium channels, reducing
neurotransmitter release.[15]

o Other Pathways: The NOP receptor can also activate Mitogen-Activated Protein Kinase
(MAPK) signaling cascades.[16]
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NOP Receptor Signaling Diagram
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Caption: Simplified NOP receptor signaling cascade.

Therapeutic Application: Antitussive Activity

NOP receptor agonists have shown potent antitussive (anti-cough) effects in animal models,
suggesting a new therapeutic avenue for cough treatment that may lack the side effects of
traditional opioid-based antitussives.[17]
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Experimental Protocol: Capsaicin-Induced Cough Model
in Guinea Pigs

This is a standard preclinical model to evaluate the efficacy of antitussive agents.
Step-by-Step Methodology:[17]

e Animal Acclimatization: Acclimate conscious, unrestrained guinea pigs in a whole-body
plethysmograph.

e Drug Administration: Administer the test compound (e.g., a NOP agonist) via the desired
route (e.g., oral, subcutaneous).

o Cough Induction: After a set pre-treatment time, expose the animals to an aerosolized
solution of capsaicin (a known tussigenic agent) for a fixed duration.

e Cough Measurement: Record the characteristic cough sounds and changes in pressure
within the plethysmograph during the exposure period.

o Data Analysis: Quantify the number of coughs for each animal. Compare the cough count in
the drug-treated group to a vehicle-treated control group to determine the percentage of
cough inhibition. The specificity can be confirmed by pre-treating with a NOP antagonist,
which should block the antitussive effect.[17]

Metabolic Regulation: PPARaly Agonism

Piperidine-4-carboxylic acid derivatives have been designed as dual agonists for Peroxisome
Proliferator-Activated Receptors alpha (PPARa) and gamma (PPARY). These nuclear receptors
are master regulators of lipid and glucose metabolism.

Mechanism of Action

PPARs are ligand-activated transcription factors. Upon binding to an agonist, the receptor
undergoes a conformational change, heterodimerizes with the retinoid X receptor (RXR), and
binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPRES)
in the promoter regions of target genes. This complex then recruits coactivators to initiate the
transcription of genes involved in:
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e PPARa: Fatty acid oxidation, lipid transport.
o PPARYy: Adipocyte differentiation, fatty acid storage, and glucose homeostasis.[18]

Dual agonists are sought for the comprehensive treatment of metabolic syndrome,
simultaneously addressing dyslipidemia (via PPARa) and insulin resistance (via PPARY).

Experimental Protocol: PPAR Luciferase Reporter Assay

This cell-based assay quantifies the ability of a compound to activate the transcriptional activity
of a specific PPAR isoform.

Step-by-Step Methodology:[19][20]

o Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two
plasmids:

o An expression plasmid for a chimeric receptor (e.g., the ligand-binding domain of human
PPARa fused to the DNA-binding domain of GAL4).

o Areporter plasmid containing a luciferase gene under the control of a GAL4 upstream
activation sequence (UAS).

o Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover.

o Compound Treatment: Treat the cells with various concentrations of the test compound or a
known reference agonist (e.g., GW7647 for PPARQ).

 Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and luciferase
expression.

e Lysis and Luminescence Reading: Lyse the cells and add a luciferase detection reagent.
Measure the luminescence using a plate reader.

o Data Analysis: Normalize the luciferase activity to a control and plot the response against the
compound concentration to determine the ECso value.

Conclusion and Future Outlook
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The 2-oxopiperidine-4-carboxylic acid scaffold and its close relatives represent a remarkably
fruitful starting point for the design of potent and selective modulators of diverse biological
targets. The inherent structural features of this core, combined with its synthetic tractability,
have enabled the development of promising lead compounds in antibacterial, antiviral,
neuromodulatory, and metabolic disease research. The detailed protocols and SAR insights
provided in this guide serve as a foundation for researchers in the field. Future efforts will likely
focus on leveraging advanced computational methods for more precise ligand design,
exploring new biological targets for this privileged scaffold, and optimizing the pharmacokinetic
and safety profiles of existing lead series to translate these promising research compounds into
clinically effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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